molecular formula C9H15NO3 B14258454 Propan-2-yl 3-acetamidobut-2-enoate CAS No. 245727-70-2

Propan-2-yl 3-acetamidobut-2-enoate

Cat. No.: B14258454
CAS No.: 245727-70-2
M. Wt: 185.22 g/mol
InChI Key: UJHKMCNHWFYOMV-UHFFFAOYSA-N
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Description

Propan-2-yl 3-acetamidobut-2-enoate is a chemical compound with the molecular formula C9H15NO3. It is known for its unique structure, which includes an ester functional group and an acetamido group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-acetamidobut-2-enoate typically involves the esterification of 3-acetamidobut-2-enoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors may be used to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-acetamidobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-acetamidobut-2-enoic acid.

    Reduction: Propan-2-yl 3-acetamidobut-2-enol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3-acetamidobut-2-enoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-acetamidobut-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetamidobutenoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 3-acetamidobut-2-enol: A reduced form of the compound.

    3-acetamidobut-2-enoic acid: The oxidized form.

    Propan-2-yl 3-acetamidobut-2-enamide: An amide derivative.

Uniqueness

Propan-2-yl 3-acetamidobut-2-enoate is unique due to its ester functional group, which imparts specific reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

CAS No.

245727-70-2

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

propan-2-yl 3-acetamidobut-2-enoate

InChI

InChI=1S/C9H15NO3/c1-6(2)13-9(12)5-7(3)10-8(4)11/h5-6H,1-4H3,(H,10,11)

InChI Key

UJHKMCNHWFYOMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=C(C)NC(=O)C

Origin of Product

United States

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